1-(indolin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone

Kinase Inhibitor Screening Target Deconvolution Negative Control Selection

1-(Indolin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone (CAS 1105209-64-0, molecular formula C22H18N4O, MW 354.4 g/mol) is a synthetic small molecule comprising indoline, benzimidazole, and pyridine moieties. The compound is primarily catalogued as a research tool in drug discovery, with structural features shared among several kinase-targeted benzimidazole-indoline chemotypes.

Molecular Formula C22H18N4O
Molecular Weight 354.413
CAS No. 1105209-64-0
Cat. No. B2450421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(indolin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone
CAS1105209-64-0
Molecular FormulaC22H18N4O
Molecular Weight354.413
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4N=C3C5=CC=CC=N5
InChIInChI=1S/C22H18N4O/c27-21(25-14-12-16-7-1-3-10-19(16)25)15-26-20-11-4-2-8-17(20)24-22(26)18-9-5-6-13-23-18/h1-11,13H,12,14-15H2
InChIKeyXHXMGJLSOLXJPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-(Indolin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone (CAS 1105209-64-0) – Key Selection Evidence for Scientific Buyers


1-(Indolin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone (CAS 1105209-64-0, molecular formula C22H18N4O, MW 354.4 g/mol) is a synthetic small molecule comprising indoline, benzimidazole, and pyridine moieties [1]. The compound is primarily catalogued as a research tool in drug discovery, with structural features shared among several kinase-targeted benzimidazole-indoline chemotypes [2]. Currently, there is extremely limited primary literature reporting its biological activity: no peer-reviewed papers or patents specifically characterize this molecule. The absence of published IC50, Ki, or Kd values against defined molecular targets distinguishes it from characterized analogs such as 2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone (CHEMBL1631114, prion protein EC50 7.42E+3 nM) [3], making this compound a candidate negative control or scaffold for medicinal chemistry exploration rather than a validated probe.

Why Benzimidazole-Indoline Scaffolds Cannot Be Interchanged Without Evidence: The 1105209-64-0 Case


Benzimidazole-indoline compounds exhibit divergent biological activities that depend critically on the nature of the benzimidazole C2 substituent. For instance, 2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone displays modest prion protein affinity (EC50 7.42E+3 nM), while 2-(pyridin-2-yl)-1H-benzo[d]imidazole alone shows weak FAK inhibition (EC50 1.03E+5 nM) and negligible P450 inhibition (IC50 6.46E+4 nM) [1] [2]. The target compound 1105209-64-0 combines the pyridin-2-yl substituent with an ethanone-linked indoline, a distinct connectivity that cannot be assumed to recapitulate the potency, selectivity, or pharmacokinetic profiles of its nearest relatives. Generic substitution of benzimidazole-indoline derivatives without target-specific quantitative evidence risks misassignment of structure-activity relationships, leading to erroneous conclusions in kinase, GPCR, or epigenetic target screening campaigns [3].

Quantitative Differentiation Evidence: 1105209-64-0 vs. Closest Benzimidazole-Indoline Analogs


Absence of Assigned Molecular Target Activity Versus Structurally Closest BindingDB-Profiled Analog

1105209-64-0 has no reported IC50, EC50, or Kd values in any published peer-reviewed study or authoritative database (PubChem BioAssay, ChEMBL, BindingDB) as of the knowledge cutoff. The closest structurally profiled analog, 2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone (CHEMBL1631114), demonstrates EC50 = 7.42E+3 nM for binding to Syrian hamster prion protein (PrPC) in a Western blot-based conversion inhibition assay [1]. This differential absence of activity data makes 1105209-64-0 a candidate negative control or an uncharacterized screening hit, whereas CHEMBL1631114 is a validated albeit weak prion protein ligand.

Kinase Inhibitor Screening Target Deconvolution Negative Control Selection

Predicted Physicochemical Properties Versus Congeneric Pan-JAK Inhibitor PF-1367550

1105209-64-0 has a computed XLogP3 of 3.3, hydrogen bond donor count of 0, hydrogen bond acceptor count of 3, and rotatable bond count of 3, as per PubChem [1]. PF-1367550 (CAS 319461-60-4), a pan-JAK inhibitor with identical molecular formula C22H18N4O but different connectivity (4-[3-(1H-benzimidazol-2-yl)-1H-indazol-6-yl]-3-ethylphenol), bears a phenolic -OH group that confers hydrogen bond donor capacity absent in 1105209-64-0. This structural difference implies divergent solubility, permeability, and target-binding pharmacophore profiles, making the two compounds non-interchangeable despite isomeric mass.

Physicochemical Profiling Drug-likeness Isomer Differentiation

Lack of Published Kinase Profiling Data Contrasts with Indoline-Ethanone Bromodomain Inhibitor Series

A structurally related series of 1-(indolin-1-yl)ethan-1-ones has been optimized as selective TRIM24/BRPF1 bromodomain inhibitors, with lead compounds achieving IC50 values below 100 nM in AlphaScreen assays [1]. No such bromodomain or epigenetic target profiling data exist for 1105209-64-0. This evidence gap is material for users seeking to repurpose indoline-ethanone scaffolds for bromodomain inhibitor discovery: 1105209-64-0 cannot be assumed to engage bromodomains without direct testing.

Epigenetic Probe Bromodomain Inhibition Selectivity Screening

Absence of SMO Antagonist Activity Versus Patented Benzimidazole Derivatives for Hedgehog Pathway

Patent CA2772194A1 discloses benzimidazole derivatives as SMO antagonists for treating cancers dependent on Hedgehog signaling [1]. The claimed compounds feature specific substitution patterns on the benzimidazole core that are structurally distinct from the pyridin-2-yl/indolin-1-yl ethanone connectivity of 1105209-64-0. No SMO binding or functional assay data have been reported for 1105209-64-0. This distinguishes it from the patent-protected SMO antagonist chemotype and limits its direct applicability in Hedgehog pathway research.

Hedgehog Pathway SMO Antagonist Cancer Stem Cell

Recommended Procurement Scenarios for 1105209-64-0 Based on Differential Evidence


Negative Control in Benzimidazole-Indoline Target Engagement Assays

Because 1105209-64-0 has no reported target engagement data (EC50/IC50/Kd), it can serve as a structurally matched negative control in biochemical or cellular assays where the closest analog CHEMBL1631114 (EC50 7.42E+3 nM for prion protein) provides a weak-positive benchmark. This pairing controls for non-specific effects of the indoline-benzimidazole scaffold while allowing differentiation of pyridin-2-yl vs. butylamino substituent contributions [1].

Medicinal Chemistry Scaffold Diversification Starting Point

The 1-(indolin-1-yl)-2-(benzimidazol-1-yl)ethanone core is shared with validated TRIM24/BRPF1 bromodomain inhibitors (IC50 < 100 nM), but the pyridin-2-yl substitution of 1105209-64-0 has not been explored in bromodomain SAR. Procurement is warranted for synthetic elaboration programs aimed at probing epigenetic target space with C2-heteroaryl benzimidazole modifications [2].

Physicochemical Profiling Comparator for Isomeric C22H18N4O Compounds

1105209-64-0 (HBD = 0, XLogP3 = 3.3) differs from PF-1367550 (HBD = 1, phenolic OH) by one hydrogen bond donor, despite identical molecular formula and weight. This makes it suitable as a matched molecular pair comparator for solubility, permeability, and protein binding studies designed to isolate the impact of HBD count on ADME properties [3].

Kinase Selectivity Panel Reference Compound

Given the absence of published kinase inhibition data, 1105209-64-0 can be included in broad kinase selectivity panels (e.g., Eurofins KinaseProfiler, DiscoverX scanMAX) as an uncharacterized benzimidazole-indoline to benchmark selectivity scores against well-profiled benzimidazole kinase inhibitors such as 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one IGF-1R inhibitors [4].

Quote Request

Request a Quote for 1-(indolin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.